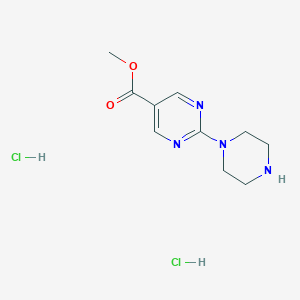
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377034-30-3 . It has a molecular weight of 295.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2- (piperazin-1-yl)pyrimidine-5-carboxylate dihydrochloride” and its InChI Code is "1S/C10H14N4O2.2ClH/c1-16-9 (15)8-6-12-10 (13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.17 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Anticancer Properties
AT14564 derivatives have shown promise as potential anticancer agents. Their mechanism of action involves inhibiting cancer cell growth and proliferation. Researchers are investigating their effectiveness against various cancer types, including breast, lung, and colon cancers. Further studies are needed to optimize their efficacy and safety profiles .
Antiviral Activity
AT14564 derivatives exhibit antiviral properties. They interfere with viral replication and may be effective against RNA viruses such as influenza and hepatitis C. These compounds could potentially serve as antiviral drug candidates, contributing to the fight against infectious diseases .
Antimalarial Applications
Piperidine-based compounds, including AT14564, have demonstrated activity against malaria parasites. Researchers are exploring their potential as antimalarial agents. By targeting essential pathways in the parasite’s life cycle, these compounds may offer an alternative to existing antimalarial drugs .
Antimicrobial Effects
AT14564 derivatives possess antimicrobial properties. They inhibit the growth of bacteria and fungi, making them relevant for treating infections. Their mode of action involves disrupting microbial cell membranes or essential enzymes. These compounds could contribute to the development of novel antibiotics .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. AT14564 derivatives exhibit anti-inflammatory effects by modulating immune responses. Researchers are investigating their potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. These compounds may offer new therapeutic options for managing inflammation .
Neuroprotective Applications
Emerging evidence suggests that AT14564 derivatives have neuroprotective properties. They may help prevent neuronal damage and improve cognitive function. Researchers are exploring their potential in Alzheimer’s disease and other neurodegenerative disorders. These compounds could contribute to future treatments for brain-related conditions .
作用機序
While the specific mechanism of action for this compound is not available, a related compound, a novel triazole-pyrimidine hybrid, showed promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
特性
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXLRJJCQDUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

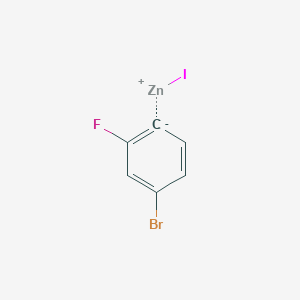
![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
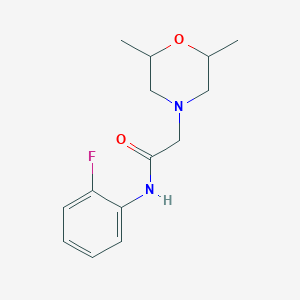
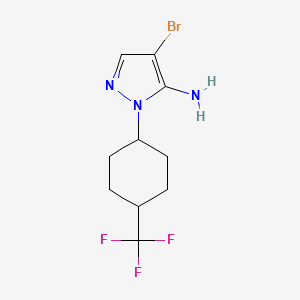
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)
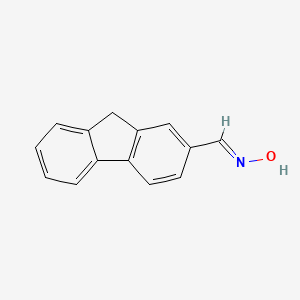

![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
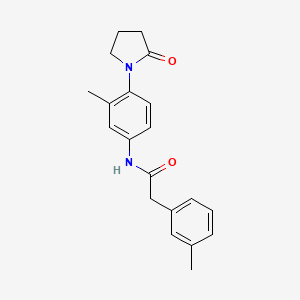
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)